3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Description
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyrimidine moiety. This scaffold is part of a broader class of triazolo-pyrimidine derivatives, which are explored for diverse therapeutic applications, including antimicrobial, anticancer, and antihypertensive activities .
Properties
IUPAC Name |
3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-3-7(4-1)8-11-12-9-10-5-2-6-13(8)9/h7H,1-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVQWPQPBOMISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable triazole precursor, followed by cyclization to form the desired triazolopyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. These methods may include the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity. For instance, the use of palladium-catalyzed reactions and high-pressure conditions can facilitate the efficient synthesis of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly impacts molecular interactions and bioactivity. Key analogs include:
Key Observations :
Core Structural Modifications
Variations in the fused ring system alter pharmacological profiles:
Key Observations :
- Fused Rings: Benzothieno derivatives (e.g., compound 10b) show potent antimicrobial activity due to sulfur’s electronic effects, while pyrazolo derivatives (e.g., compound 9) exhibit varied binding modes .
- Saturation : The tetrahydro-pyrimidine core in the target compound may enhance metabolic stability compared to fully unsaturated analogs .
Physicochemical Data Comparison
Key Observations :
Antimicrobial Activity
Biological Activity
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyrimidine derivatives, which are known for their diverse biological activities. The specific structure of this compound contributes to its interaction with various biological targets.
Research indicates that triazolo-pyrimidine derivatives can act as ligands for GABA receptors. These receptors play a crucial role in neurotransmission and are implicated in anxiety and seizure disorders. The binding affinity of these compounds to GABA receptors suggests potential anxiolytic effects .
Anticancer Activity
Studies have shown that certain triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, derivatives have been identified as inhibitors of ubiquitin-specific peptidase 28 (USP28), which is associated with cancer progression. In vitro studies demonstrated that these compounds inhibited cell proliferation and induced apoptosis in gastric cancer cell lines such as HGC-27 .
Study on USP28 Inhibition
A focused library of triazolo-pyrimidine derivatives was synthesized to evaluate their inhibitory effects on USP28. Compound 19 from this library showed an IC50 value of 0.61 µmol/L against HGC-27 cells and effectively inhibited cell migration and proliferation. The study highlights the importance of specific chemical groups in enhancing biological activity .
| Compound | IC50 (µmol/L) | Cell Line |
|---|---|---|
| 19 | 0.61 ± 0.45 | HGC-27 |
| AZ1 | 10.83 ± 0.57 | HGC-27 |
| 12 | >100 | HGC-27 |
Anxiolytic Effects
Another study investigated the anxiolytic effects of triazolo-pyrimidine derivatives. Compounds were tested in animal models for their ability to reduce anxiety-like behaviors. Results indicated that specific derivatives significantly decreased anxiety levels compared to controls, suggesting potential therapeutic applications in anxiety disorders .
Q & A
Q. What are the primary synthetic routes for 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives?
- Answer : Two main pathways are established: (i) Hydrazinopyrimidine route : Acidic ring closure of 2-hydrazinopyrimidines (Method A) or oxidation of 2-pyrimidylhydrazones (Method B), yielding 70–85% efficiency (Table 23) . For cyclobutyl substitution, introduce cyclobutyl-containing reagents (e.g., cyclobutyl carbonyl chloride) during condensation. (ii) 3-Amino[1,2,4]triazole route : React 3-amino-triazoles with 1,3-difunctional reagents (e.g., diketones or β-keto esters), achieving >80% yields (Table 24) . Cyclobutyl groups may be incorporated via cyclobutyl aldehydes during hydrazone formation.
Q. Which analytical methods are essential for structural characterization of triazolo[4,3-a]pyrimidine derivatives?
- Answer :
- 1H/13C NMR : Identifies methyl/methylene protons (δ 2.0–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). NH protons appear as downfield signals (δ 9–11 ppm) that disappear upon D2O exchange .
- IR spectroscopy : Confirms NH stretches (3400–3200 cm⁻¹) and carbonyl groups (1700–1650 cm⁻¹) .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for C8H12N4 at m/z 164.21) .
Advanced Research Questions
Q. How can researchers address inconsistencies in synthetic yields and regioselectivity for triazolo[4,3-a]pyrimidines under different oxidative conditions?
- Answer :
- Optimize oxidizing agents : Iodobenzene diacetate (IBD) in dichloromethane (DCM) at room temperature provides regioselective closure with 85–92% yields , while FeCl3 may require heating and result in side products.
- Monitor reaction progress : Use TLC (EtOAc/hexane, 9:1) to track intermediates and HPLC to assess purity .
- Mechanistic studies : DFT calculations can predict regioselectivity in cyclization steps, particularly for bulky substituents like cyclobutyl .
Q. What experimental strategies validate the antimicrobial mechanisms of triazolo[4,3-a]pyrimidine derivatives?
- Answer :
- MIC assays : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) with compounds like 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-triazoloazepinium bromide , which showed MIC values comparable to linezolid .
- Time-kill studies : Determine bactericidal vs. bacteriostatic effects at 2× and 4× MIC.
- Synergy testing : Combine with β-lactams to assess inhibition of resistance mechanisms (e.g., β-lactamase) .
Q. How to design triazolo[4,3-a]pyrimidine analogs for selective adenosine receptor antagonism?
- Answer :
- Substituent optimization :
- A1 selectivity : Introduce 1-ethyl/CF3 and 4-cyclohexylamino groups (e.g., compound 121 , A1 IC50 = 28 nM) .
- A2 selectivity : Use 4-amino and 1-phenyl groups (e.g., compound 128 , A2 IC50 = 21 nM) .
- Binding assays : Use [3H]CHA for A1 and [3H]NECA (with CPA masking) for A2 receptor affinity screening .
- Functional assays : Measure cAMP modulation in cell lines (e.g., CHO-K1 transfected with human A1/A2 receptors) .
Methodological Notes
- Synthetic scalability : Solvent-free microwave-assisted synthesis (e.g., 93% yield for pyrazolo-triazolo-pyrimidine 10 ) reduces reaction time and improves atom economy .
- Data interpretation : Cross-reference NMR shifts with computational models (e.g., ChemDraw Predict) to resolve structural ambiguities in regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
